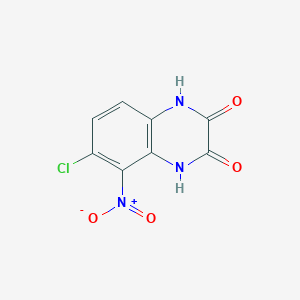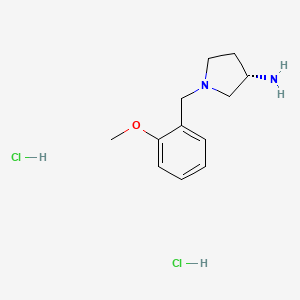
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide" is a structurally complex molecule that appears to be related to a class of compounds known for their affinity to dopamine receptors, particularly the D4 subtype. These compounds are characterized by a benzamide moiety and variations in the piperazine or piperidine ring structures, which are often substituted with various aryl groups. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds with similar structural motifs and their biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between a piperazine or piperidine ring and a substituted benzamide. For example, compounds with high affinity for the D4 receptor were synthesized by linking an arylpiperazine to a methoxybenzamide group . Another study describes the synthesis of triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, which could be relevant to the triazole moiety present in the compound of interest . The synthesis steps often include the use of primary amines and may involve intermediate steps such as Schiff base formation and Mannich reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to the one includes a central piperazine or piperidine ring, substituted with various aryl groups, which significantly influences their binding affinity and selectivity to dopamine receptors . The presence of a triazole ring, as indicated in the compound's name, suggests a heterocyclic component that could contribute to the compound's pharmacological profile. The structure-activity relationship (SAR) studies indicate that modifications to the amide bond and the alkyl chain length can affect the receptor affinity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds, the use of Schiff bases, and Mannich reactions . These reactions are crucial for creating the desired structural diversity and for fine-tuning the pharmacological properties of the compounds. The reactivity of the triazole ring in the compound of interest may also play a role in its chemical behavior and potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to optimize their interaction with dopamine receptors. For instance, the lipophilicity of the compounds is adjusted to ensure adequate brain penetration and low nonspecific binding, which is crucial for their potential use as positron emission tomography (PET) tracers . The introduction of fluorine atoms, as seen in the compound's name, can also affect the molecule's lipophilicity and metabolic stability. The compounds' affinities for the D4 receptor, as well as their selectivity over other receptors such as D2, 5-HT1A, and adrenergic alpha1 receptors, are key characteristics that are carefully evaluated during the development of these ligands .
Aplicaciones Científicas De Investigación
Radiolabeling for PET Imaging
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, due to its chemical structure, is of interest in the development of radiolabeled compounds for positron emission tomography (PET) imaging. Analogous compounds, particularly those incorporating fluoro, methoxybenzamide, and piperidinyl groups, have been synthesized and applied in PET imaging to study various biological targets and processes. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been utilized for the study of 5-HT1A receptors, showcasing the compound's potential in researching serotonergic neurotransmission in both animal models and humans (Plenevaux et al., 2000). This application underscores the compound's role in advancing our understanding of neurotransmitter systems through non-invasive imaging techniques.
Antimicrobial Activities
The structural motif of 1,2,4-triazole, present in this compound, has been explored for antimicrobial properties. Compounds featuring the 1,2,4-triazole ring have been synthesized and demonstrated to possess significant antimicrobial activity. For example, novel 1,2,4-triazole derivatives have shown good or moderate activities against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antineoplastic Activity
The research into 1,2,4-triazole derivatives also extends into the evaluation of their antineoplastic activities. Specific derivatives have been assessed against cancer cell lines, showing promising results in inhibiting tumor growth. This suggests that compounds with the 1,2,4-triazole core, including this compound, could be potential candidates for anticancer drug development (Arul & Smith, 2016).
Molecular Docking and EGFR Inhibition
The exploration of 1,2,4-triazole derivatives in cancer research has also involved molecular docking studies to understand their mechanism of action, particularly as epidermal growth factor receptor (EGFR) inhibitors. These studies provide insights into how modifications in the molecular structure can enhance binding affinity and selectivity towards EGFR, a key target in many types of cancer. This research direction highlights the potential of this compound in contributing to the development of targeted cancer therapies (Karayel, 2021).
Propiedades
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-15-13-17(7-8-19(15)24)29-14-20(26-27-29)23(31)28-11-9-16(10-12-28)25-22(30)18-5-3-4-6-21(18)32-2/h3-8,13-14,16H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZBDFSVFUXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)
![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)
![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)
